![molecular formula C13H18N2OS B3014252 N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide CAS No. 2411297-29-3](/img/structure/B3014252.png)
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide, also known as TDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDPA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide exerts its effects by inhibiting the activity of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. Inhibition of MAGL leads to an increase in 2-AG levels, which enhances the activation of cannabinoid receptors and leads to neuroprotective effects, reduced pain, and inflammation.
Biochemical and Physiological Effects
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of MAGL activity, increased levels of 2-AG, and activation of cannabinoid receptors. Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and to reduce pain and inflammation. N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has also been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and glioblastoma cells.
Advantages and Limitations for Lab Experiments
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has several advantages for lab experiments, including its small size, high purity, and well-defined mechanism of action. N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide can be easily synthesized using various methods and purified using standard purification methods. However, N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
For N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide research include the development of novel compounds based on N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide structure, the investigation of N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide's potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to determine the potential toxicity of N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide and its derivatives and to optimize the synthesis and purification methods for N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide.
Synthesis Methods
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been synthesized using various methods, including the reaction of 2-chloroacrylonitrile with 2-aminothiophene, followed by the reaction of the resulting intermediate with 1,3-dibromopropane. Another method involves the reaction of 2-aminothiophene with 2-chloroacrylonitrile, followed by the reaction of the resulting intermediate with propargyl bromide. N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has also been synthesized using a one-pot method that involves the reaction of 2-aminothiophene with propargyl bromide, followed by the reaction of the resulting intermediate with acrylonitrile. The purity of N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide can be improved using various purification methods, including column chromatography and recrystallization.
Scientific Research Applications
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and to reduce pain and inflammation. N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and glioblastoma cells. In drug discovery, N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been used as a starting point for the development of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-13(16)14-8-10(2)15-6-4-12-11(9-15)5-7-17-12/h3,5,7,10H,1,4,6,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVKBLRKRSYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCC2=C(C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

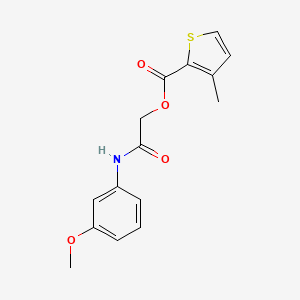
![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)
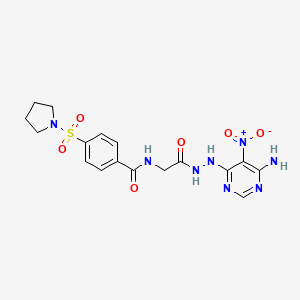
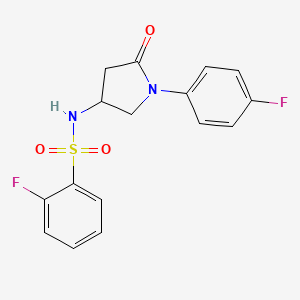
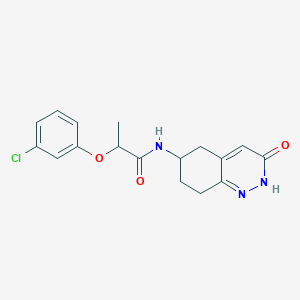
![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)
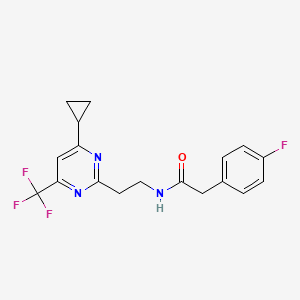
![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)


![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)